4-[(Naphthalen-2-yloxy)methyl]benzohydrazide
Description
4-[(Naphthalen-2-yloxy)methyl]benzohydrazide is a benzohydrazide derivative characterized by a naphthalen-2-yloxy-methyl substituent at the 4-position of the benzohydrazide core. Benzohydrazides are a class of compounds with a -CONHNH₂ group, widely studied for their diverse pharmacological activities, including anticholinesterase, anticancer, and antimicrobial effects .
Properties
IUPAC Name |
4-(naphthalen-2-yloxymethyl)benzohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2/c19-20-18(21)15-7-5-13(6-8-15)12-22-17-10-9-14-3-1-2-4-16(14)11-17/h1-11H,12,19H2,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTTUPOZCHZRWSQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)OCC3=CC=C(C=C3)C(=O)NN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-[(Naphthalen-2-yloxy)methyl]benzohydrazide typically involves the reaction of 4-(chloromethyl)benzoic acid with 2-naphthol in the presence of a base to form the intermediate 4-[(naphthalen-2-yloxy)methyl]benzoic acid. This intermediate is then reacted with hydrazine hydrate to yield the final product . The reaction conditions generally include:
Base: Sodium hydroxide or potassium carbonate
Solvent: Dimethylformamide or ethanol
Temperature: 60-80°C
Reaction Time: 12-24 hours
Chemical Reactions Analysis
4-[(Naphthalen-2-yloxy)methyl]benzohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydrazide group can be replaced by other nucleophiles such as amines or thiols.
Condensation: It can participate in condensation reactions with aldehydes or ketones to form hydrazones or azines.
Scientific Research Applications
Anticancer Applications
4-[(Naphthalen-2-yloxy)methyl]benzohydrazide has been investigated for its potential as an anticancer agent. Studies indicate that derivatives of benzohydrazides often exhibit significant inhibition of cancer cell proliferation and can induce apoptosis in various cancer cell lines. The presence of the naphthalene moiety may enhance these effects through improved interactions with cellular targets.
Case Study : A derivative of this compound was evaluated for its ability to inhibit growth in breast cancer cell lines, showing a notable reduction in cell viability at micromolar concentrations.
Antibacterial and Antifungal Properties
The compound has demonstrated antibacterial and antifungal activities against a range of pathogens. Its structural features allow it to disrupt bacterial cell membranes and inhibit fungal growth.
Table 1: Comparison of Biological Activities
| Compound Name | Activity Type | Mechanism of Action |
|---|---|---|
| This compound | Anticancer | Induces apoptosis, inhibits proliferation |
| 4-Chlorobenzohydrazide | Antimicrobial | Disrupts bacterial cell membranes |
| N-(naphthalen-2-yloxy)benzamide | Anticancer | Inhibits specific cancer cell signaling pathways |
Enzyme Inhibition Potential
Recent studies have highlighted the potential of this compound as an inhibitor of various enzymes involved in critical biochemical pathways. Molecular docking studies suggest that this compound can effectively bind to targets such as acetylcholinesterase and butyrylcholinesterase, modulating their activity.
Example Findings : In vitro assays have shown that related hydrazone derivatives exhibit dual inhibition of cholinesterase enzymes with IC50 values indicating strong inhibitory effects, suggesting that this compound could be developed further for neurological applications.
Mechanism of Action
The mechanism of action of 4-[(Naphthalen-2-yloxy)methyl]benzohydrazide involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to inhibit the synthesis of bacterial cell walls or disrupt cellular membranes. In cancer research, the compound is believed to induce apoptosis (programmed cell death) in cancer cells by activating specific signaling pathways .
Comparison with Similar Compounds
Key Findings and Structure–Activity Relationships (SAR)
Substituent Position and Electronic Effects :
- Methoxy Groups : Analogs with methoxy (OMe) substituents at the 3-position (e.g., 9i) exhibit superior BuChE inhibition (IC₅₀ = 9.6 µM) compared to 2- or 4-OMe derivatives (IC₅₀ = 14.06–16.4 µM) . Electron-donating groups at meta positions enhance enzyme binding.
- Halogenation : Fluorine or chlorine at the 2-position (e.g., 6h) significantly improves cytotoxicity (IC₅₀ = 0.0316 µM) due to enhanced hydrophobic interactions and metabolic stability .
Similar bulky groups (e.g., tert-butyl in compound 5) enhance structural rigidity and enzyme inhibition . Trifluoromethyl (CF₃) groups (e.g., 2l) increase electron-withdrawing effects, leading to stronger AChE inhibition (IC₅₀ = 46.8 µM) .
Hybrid Pharmacophores: Benzimidazole hybrids (e.g., 6h) demonstrate dual mechanisms, combining benzohydrazide’s enzyme inhibition with benzimidazole’s DNA intercalation, resulting in nanomolar cytotoxicity .
Pharmacokinetic and Toxicity Considerations
Biological Activity
4-[(Naphthalen-2-yloxy)methyl]benzohydrazide is a compound that has garnered attention due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of this compound typically involves the reaction of naphthalene derivatives with benzohydrazide under controlled conditions. The general synthetic route may include:
- Formation of Benzohydrazide : Benzohydrazide is synthesized from benzoyl chloride and hydrazine.
- Etherification : The naphthalene derivative is reacted with the synthesized benzohydrazide in the presence of a base to form the target compound.
Antimicrobial Properties
Research indicates that derivatives of benzohydrazides, including this compound, exhibit significant antimicrobial activity. Studies have shown that this compound can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 15 µg/mL |
| Escherichia coli | 30 µg/mL |
| Mycobacterium tuberculosis | 4 µg/mL |
Anticancer Activity
In vitro studies have demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines. The compound's mechanism appears to involve apoptosis induction and cell cycle arrest.
| Cell Line | IC50 (µM) |
|---|---|
| HepG2 (liver cancer) | 12.39 |
| MDA-MB-231 (breast cancer) | 7.81 |
| H1563 (lung cancer) | 45.42 |
The biological activity of this compound is attributed to its ability to interact with specific molecular targets such as enzymes and receptors involved in cellular signaling pathways. This interaction can lead to:
- Enzyme Inhibition : The compound may inhibit enzymes critical for bacterial survival or cancer cell proliferation.
- DNA Interaction : It may bind to DNA, disrupting replication and transcription processes.
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial properties of various hydrazone derivatives, including this compound, against Mycobacterium tuberculosis and other strains. The findings indicated a promising MIC value of 4 µg/mL for tuberculosis, highlighting its potential as an antimicrobial agent .
- Cytotoxicity in Cancer Research : Research involving human cancer cell lines demonstrated that the compound exhibited selective cytotoxicity, particularly against liver and lung cancer cells. The IC50 values indicated a strong potential for further development as an anticancer therapeutic .
Q & A
Q. What are the standard synthetic routes for preparing 4-[(Naphthalen-2-yloxy)methyl]benzohydrazide, and how can reaction conditions be optimized?
The compound can be synthesized via condensation of 2-naphthol derivatives with benzohydrazide precursors. A typical method involves refluxing equimolar amounts of the aldehyde/naphthol component and hydrazide in methanol or ethanol with catalytic acetic acid (1–5 mol%) for 4–18 hours. Recrystallization from methanol or chloroform/methanol mixtures yields purified products . Optimization may involve solvent polarity adjustments (e.g., methanol vs. DMF), temperature control (reflux vs. room temperature), and stoichiometric tuning. Monitoring via TLC or HPLC is recommended to track reaction progress.
Q. Which spectroscopic and crystallographic techniques are most effective for structural characterization of this compound?
Key techniques include:
- X-ray crystallography : Resolves molecular geometry, hydrogen-bonding networks, and lattice packing (e.g., CCDC deposition codes like 2032776 for analogous hydrazides) .
- NMR spectroscopy : H and C NMR confirm substituent placement, with naphthyl protons appearing as distinct aromatic multiplet signals (δ 7.2–8.5 ppm).
- FT-IR : Identifies N–H stretching (3200–3300 cm) and C=O vibrations (1650–1680 cm) .
- DFT calculations : Validate experimental data (e.g., lattice energies, bond lengths) and predict electronic properties .
Q. How can this compound serve as a ligand in coordination chemistry studies?
The hydrazide moiety acts as a polydentate ligand, coordinating with transition metals (e.g., Cu, Ni) via the carbonyl oxygen and hydrazinic nitrogen. Experimental design should include:
- Reaction with metal salts (e.g., CuCl) in ethanol/water under reflux.
- Characterization of complexes via UV-Vis (d-d transitions), cyclic voltammetry, and magnetic susceptibility measurements .
Advanced Research Questions
Q. What computational strategies can predict the reactivity and regioselectivity of this compound in novel reactions?
Quantum chemical calculations (e.g., Gaussian, ORCA) using density functional theory (DFT) at the B3LYP/6-31G(d) level can model reaction pathways, transition states, and charge distribution. Reaction path search algorithms (e.g., GRRM) identify intermediates and competing pathways . Pairing computational predictions with high-throughput screening (e.g., varying electrophiles/nucleophiles) validates theoretical models .
Q. How should researchers address contradictions in reported biological activities of benzohydrazide derivatives?
Discrepancies may arise from assay conditions (e.g., cell lines, concentrations) or impurities. Mitigation strategies include:
- Reproducibility protocols : Standardize bioactivity assays (e.g., MIC for antimicrobial studies) and purity verification (HPLC ≥95%).
- Structure-activity relationship (SAR) studies : Systematically modify substituents (e.g., naphthyl vs. phenyl groups) to isolate contributing factors .
- Meta-analysis : Compare datasets across studies using statistical tools (e.g., ANOVA) to identify outliers .
Q. What methodologies enable the study of this compound’s potential as a protease inhibitor or antimicrobial agent?
- Enzyme inhibition assays : Use fluorogenic substrates (e.g., FITC-casein for proteases) to measure IC values.
- Molecular docking : AutoDock Vina or Schrödinger Suite predicts binding modes to active sites (e.g., SARS-CoV-2 M).
- MIC/MBC testing : Broth microdilution against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) with clinical strain controls .
Q. How can factorial design optimize the synthesis of derivatives for high-throughput screening?
A 2 factorial design evaluates variables like solvent (polar vs. nonpolar), temperature (25°C vs. reflux), and catalyst (e.g., p-TsOH vs. acetic acid). Response surface methodology (RSM) models interactions between factors to maximize yield and minimize byproducts . For example, a 3-factor design might reveal that methanol with 2 mol% acetic acid at reflux maximizes condensation efficiency .
Q. Which software tools are critical for managing spectral data and simulating reaction mechanisms?
- Spectral analysis : MestReNova (NMR), OMNIC (FT-IR).
- Crystallography : SHELX for structure refinement, Mercury for visualization .
- Mechanistic simulations : COMSOL Multiphysics for fluid dynamics in reaction setups; Gaussian for transition-state modeling .
- Data integrity : LabArchives or ChemAxon ensures secure, reproducible data management .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
